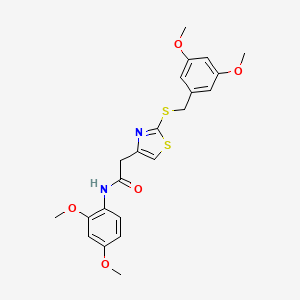

![molecular formula C13H21Cl2FN2 B2392709 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride CAS No. 1266690-58-7](/img/structure/B2392709.png)

1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

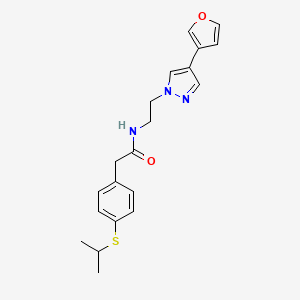

“1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride” is a chemical compound with the molecular formula C13H19FN2O.2ClH . It is a major metabolite of Niaparazine, a sedative, hypnotic drug . It is also known to be a 5-HT1A receptor agonist .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride” can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 253.14 .Chemical Reactions Analysis

The metabolites of Niaprazine, which “1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride” is a major part of, occur by N-dealkylation, N-dearylation, aromatic hydroxylation, and N-oxidation .Physical And Chemical Properties Analysis

The compound presents as a white to pale reddish-yellow crystalline powder . It has a melting point of 231-234°C (lit.), a boiling point of 363.6°C at 760 mmHg, and a vapor pressure of 1.78E-05mmHg at 25°C .Scientific Research Applications

Neuropharmacology and Serotonin Receptor Modulation

1-(4-Fluorophenyl)piperazine is a substituted phenylpiperazine that interacts with serotonin receptors. Researchers have investigated its effects on serotonin and dopamine concentrations in the brain . Its potential role in modulating serotoninergic pathways could be relevant for mood disorders, anxiety, and other neurological conditions.

Designer Drug and Abuse Potential

Substituted phenylpiperazines, including 1-(4-fluorophenyl)piperazine, have been identified as designer drugs and drugs of abuse . Understanding its pharmacological properties and potential for misuse is crucial for forensic toxicology and public health.

Mass Spectrometry Standard

1-(4-Fluorophenyl)piperazine serves as an analytical reference standard for mass spectrometry. Researchers use it to calibrate instruments and identify related compounds in complex samples .

Synthetic Chemistry and Medicinal Chemistry

Researchers have used 1-(4-fluorophenyl)piperazine in the synthesis of N,N-disubstituted piperazines . Its structural features may inspire the design of novel compounds for medicinal purposes.

Cayman Chemical: 1-(4-Fluorophenyl)piperazine (hydrochloride) MilliporeSigma: 1-(4-Fluorophenyl)piperazine

Mechanism of Action

Target of Action

The primary target of 1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride is the serotonin receptor , specifically the 5-HT1A receptor . Serotonin receptors play a crucial role in regulating mood, anxiety, and happiness.

Mode of Action

This compound acts mainly as a 5-HT1A receptor agonist , meaning it binds to this receptor and activates it . It also has some affinity for the 5-HT2A and 5-HT2C receptors . Additionally, it has been shown to inhibit the reuptake of serotonin and norepinephrine , and possibly induce their release . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.

Pharmacokinetics

It is known that it is metabolized in the liver and excreted renally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The activation of the 5-HT1A receptor and the increased concentration of serotonin and norepinephrine in the synaptic cleft can lead to various molecular and cellular effects. These include mood elevation, reduced anxiety, and increased feelings of happiness. Higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .

Safety and Hazards

properties

IUPAC Name |

1-[3-(4-fluorophenyl)propyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2.2ClH/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16;;/h3-6,15H,1-2,7-11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADKQONHKTUXRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCC2=CC=C(C=C2)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

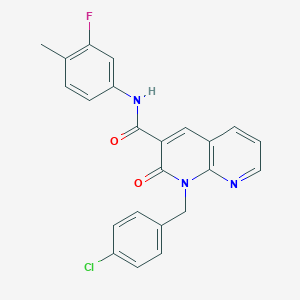

![N-(3-chlorophenyl)-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B2392626.png)

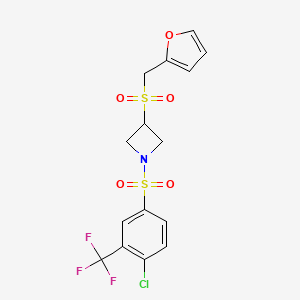

![5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2392632.png)

![{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride](/img/no-structure.png)

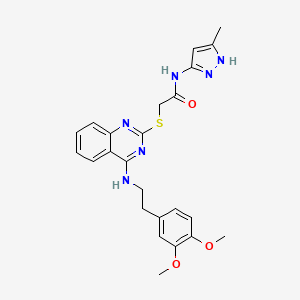

![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide](/img/structure/B2392640.png)

![N-[2-(4-chlorophenyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2392642.png)

![2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one](/img/structure/B2392647.png)

![N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2392649.png)